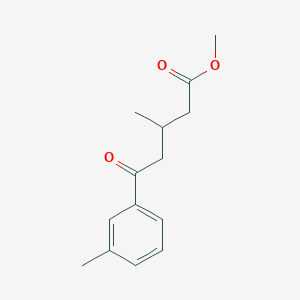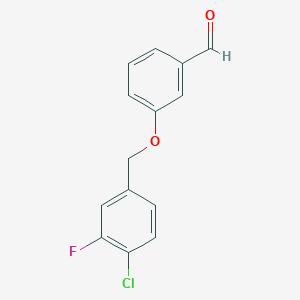
1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene
Overview
Description
1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene is a unique organosilicon compound characterized by the presence of a trimethylsilyl group, a fluorine atom, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases such as n-butyllithium and specific solvents like tetrahydrofuran (THF) to facilitate the lithiation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and may involve techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethoxy group.
Oxidation and Reduction Reactions: The presence of the trimethylsilyl group allows for potential oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium diisopropylamide (LDA) and solvents like THF are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the trimethylsilyl group .
Scientific Research Applications
1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethoxy group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems . The trimethylsilyl group can also influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 1-(Trimethylsilyl)-4-fluoro-2-(trifluoromethoxy)benzene
- 1-(Trimethylsilyl)-2-fluoro-5-(trifluoromethoxy)benzene
- 1-(Trimethylsilyl)-3-fluoro-5-(trifluoromethoxy)benzene
Uniqueness: 1-(Trimethylsilyl)-3-fluoro-4-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds . The presence of both the trimethylsilyl and trifluoromethoxy groups provides a distinct combination of properties that can be advantageous in various applications .
Properties
IUPAC Name |
[3-fluoro-4-(trifluoromethoxy)phenyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F4OSi/c1-16(2,3)7-4-5-9(8(11)6-7)15-10(12,13)14/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZCSYXZXDTTBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)OC(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F4OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194725 | |
| Record name | Benzene, 2-fluoro-1-(trifluoromethoxy)-4-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443340-90-6 | |
| Record name | Benzene, 2-fluoro-1-(trifluoromethoxy)-4-(trimethylsilyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-fluoro-1-(trifluoromethoxy)-4-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7995027.png)
![O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7995047.png)
![3-[3-(Dimethylamino)phenyl]-3-pentanol](/img/structure/B7995056.png)
